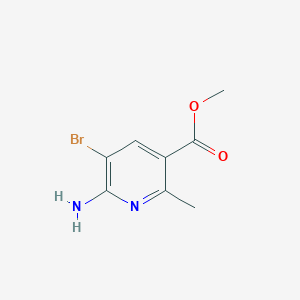

Methyl 6-amino-5-bromo-2-methylnicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 6-amino-5-bromo-2-methylnicotinate is a chemical compound with the molecular formula C8H9BrN2O2 and a molecular weight of 245.07 g/mol It is a derivative of nicotinic acid and features a bromine atom, an amino group, and a methyl ester group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-amino-5-bromo-2-methylnicotinate typically involves the bromination of 2-methylnicotinic acid, followed by esterification and amination reactions. The general synthetic route can be summarized as follows:

Bromination: 2-methylnicotinic acid is treated with bromine in the presence of a suitable solvent to introduce the bromine atom at the 5-position of the pyridine ring.

Esterification: The resulting 5-bromo-2-methylnicotinic acid is then esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-5-bromo-2-methylnicotinate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxyl, alkoxy, or thiol groups under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro or oxo derivatives, and reduction reactions to modify the amino group.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura cross-coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium hydroxide, sodium alkoxide, or thiols in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide yields 6-amino-5-hydroxy-2-methylnicotinate, while Suzuki-Miyaura coupling can produce various biaryl derivatives .

Scientific Research Applications

Methyl 6-amino-5-bromo-2-methylnicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-amino-5-bromo-2-methylnicotinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer activity . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Methyl nicotinate: A methyl ester of niacin used as a rubefacient in topical preparations.

6-amino-5-bromo-2-methylnicotinic acid: A precursor in the synthesis of Methyl 6-amino-5-bromo-2-methylnicotinate.

2-methylnicotinic acid: The starting material for the synthesis of this compound.

Uniqueness

This compound is unique due to the presence of both an amino group and a bromine atom on the nicotinate structure, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications .

Biological Activity

Methyl 6-amino-5-bromo-2-methylnicotinate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves several key steps:

- Bromination : 2-methylnicotinic acid is treated with bromine to introduce a bromine atom at the 5-position of the pyridine ring.

- Esterification : The brominated compound is then esterified using methanol and a catalyst (e.g., sulfuric acid) to yield methyl 5-bromo-2-methylnicotinate.

- Amination : Finally, the ester is reacted with ammonia or an amine source to introduce the amino group at the 6-position.

This synthetic route allows for the creation of a compound that can interact with various biological targets, enhancing its therapeutic potential .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may exert its effects by:

- Inhibiting Enzymes : The compound has been shown to inhibit enzymes involved in cell proliferation, which is particularly relevant in cancer research.

- Modulating Receptor Activity : It may bind to receptors that play critical roles in cellular signaling pathways, thereby influencing various physiological processes .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Anticancer Potential

Several studies have explored the anticancer properties of this compound. It has been reported to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of apoptotic pathways. The specific pathways influenced by this compound include:

- p38 MAPK Pathway : This pathway is crucial for cellular responses to stress and inflammation. Inhibition of this pathway has been linked to reduced cancer cell viability .

- Nuclear Factor Kappa B (NF-kB) Pathway : By modulating this pathway, the compound may reduce inflammation and tumor progression .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, demonstrating potent antibacterial activity .

Study 2: Anticancer Activity

In another investigation, the anticancer effects were assessed using human breast cancer cell lines. The compound was found to significantly reduce cell proliferation by inducing apoptosis through mitochondrial pathways. The study reported a reduction in cell viability by approximately 50% at concentrations as low as 10 µM after 48 hours of treatment .

Data Table: Summary of Biological Activities

| Biological Activity | Target Organism/Cell Line | Observed Effect | Concentration |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Inhibition (MIC) | 32 µg/mL |

| Antimicrobial | Escherichia coli | Inhibition (MIC) | TBD |

| Anticancer | Breast Cancer Cell Line | Reduced Viability | 10 µM |

Properties

IUPAC Name |

methyl 6-amino-5-bromo-2-methylpyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c1-4-5(8(12)13-2)3-6(9)7(10)11-4/h3H,1-2H3,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIDBFKVVLAGCHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1C(=O)OC)Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.